molecular formula C4H4ClNO4S B047969 5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide CAS No. 72827-08-8

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide

Cat. No. B047969
CAS RN: 72827-08-8
M. Wt: 197.6 g/mol
InChI Key: YVZOKLTZSNJEQX-UHFFFAOYSA-N
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Description

5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide, also known as CMOT, is a chemical compound that is used for a variety of purposes, including scientific research. It is a yellow-white crystalline solid with a molecular weight of 290.58 g/mol and a melting point of 192-194°C. CMOT is an important compound for scientific research, due to its unique properties and wide range of applications.

Scientific Research Applications

  • Stereochemistry Study : Nishiyama and Yamada (1971) utilized this compound in the study of stereochemistry of 2-oxo-3-aryl-5-methyl-1,2,3-oxathiazolidines (Nishiyama & Yamada, 1971).

  • Synthesis of Various Oxathiazines : Varlamov et al. (2004) reported its use in obtaining various oxathiazines and their derivatives (Varlamov et al., 2004).

  • Electrophilic Fluorination : Cabrera and Appel (1995) noted its role as a stable crystalline compound used for electrophilic fluorination of various organic compounds under mild conditions (Cabrera & Appel, 1995).

  • Study of Allylphenol Effects : Qaisi, El-Abadelah, and Voelter (2004) utilized its synthesis for studying the effects of allylphenol on sulfonyl derivatives (Qaisi et al., 2004).

  • Synthesizing Cyclic Sulfones : Islam, Takikawa, and Lim (2014) found that synthesized 6H-1,3,5-oxathiazine S,S-dioxides, which include this compound, are relatively stable and useful in synthesizing cyclic sulfones (Islam et al., 2014).

  • Biological Research : This compound is also noted as a biologically important 3-oxacepham derivative by Islam, Nurnabi, Chowdhury, and Masud (2007) (Islam et al., 2007).

  • Formation of Heterocyclic Compounds : Tian and Liu (2005) highlighted its ability to react with various compounds to form heterocyclic compounds (Tian & Liu, 2005).

  • Organocatalytic Reactions : Wang, Cui, Ren, and Zhang (2014) used it in a highly enantioselective direct Mannich reaction of methyl alkyl ketones with cyclic imines benzo[e][1,2,3]oxathiazine 2,2-dioxides (Wang et al., 2014).

  • Crystal Structure Analysis : Icbudak et al. (2005) and Dege, Icbudak, and Adıyaman (2006) reported on the crystal structure of this compound, showing its relevance in structural chemistry (Icbudak et al., 2005), (Dege et al., 2006).

  • Pharmaceutical Applications : Ivanova et al. (2023) identified derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide, related to this compound, as selective inhibitors of human carbonic anhydrases IX and XII, suggesting potential therapeutic applications (Ivanova et al., 2023).

properties

IUPAC Name

5-chloro-6-methyl-2,2-dioxooxathiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO4S/c1-2-3(5)4(7)6-11(8,9)10-2/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZOKLTZSNJEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NS(=O)(=O)O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72827-08-8
Record name 5-Chloroacesulfame
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072827088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-CHLOROACESULFAME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98K78OBT7F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
Reactant of Route 2
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
Reactant of Route 3
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
Reactant of Route 4
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
Reactant of Route 5
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide
Reactant of Route 6
5-Chloro-6-methyl-1,2,3-oxathiazin-4(3H)-one 2,2-dioxide

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